molecular formula C14H17ClOS B12586319 {1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene CAS No. 646516-59-8

{1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene

Cat. No.: B12586319
CAS No.: 646516-59-8
M. Wt: 268.8 g/mol
InChI Key: BFHNQCKZALQCIY-KRWDZBQOSA-N
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Description

{1-Chloro-2-[®-cyclohexanesulfinyl]ethenyl}benzene is an organic compound that features a benzene ring substituted with a chloro group and a cyclohexanesulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Chloro-2-[®-cyclohexanesulfinyl]ethenyl}benzene typically involves the reaction of a benzene derivative with a chloro group and a cyclohexanesulfinyl group. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the desired functional groups. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of {1-Chloro-2-[®-cyclohexanesulfinyl]ethenyl}benzene may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

{1-Chloro-2-[®-cyclohexanesulfinyl]ethenyl}benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

{1-Chloro-2-[®-cyclohexanesulfinyl]ethenyl}benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which {1-Chloro-2-[®-cyclohexanesulfinyl]ethenyl}benzene exerts its effects involves interactions with specific molecular targets. The sulfinyl group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

646516-59-8

Molecular Formula

C14H17ClOS

Molecular Weight

268.8 g/mol

IUPAC Name

[1-chloro-2-[(R)-cyclohexylsulfinyl]ethenyl]benzene

InChI

InChI=1S/C14H17ClOS/c15-14(12-7-3-1-4-8-12)11-17(16)13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2/t17-/m0/s1

InChI Key

BFHNQCKZALQCIY-KRWDZBQOSA-N

Isomeric SMILES

C1CCC(CC1)[S@@](=O)C=C(C2=CC=CC=C2)Cl

Canonical SMILES

C1CCC(CC1)S(=O)C=C(C2=CC=CC=C2)Cl

Origin of Product

United States

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